molecular formula C20H24BrN3O2 B3544994 2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE

2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE

Cat. No.: B3544994
M. Wt: 418.3 g/mol
InChI Key: LPDABNNEEHCTGA-UHFFFAOYSA-N
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Description

2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound that features a brominated phenoxy group, a piperazine ring, and a pyridine moiety

Properties

IUPAC Name

2-(2-bromo-4-propan-2-ylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O2/c1-15(2)16-6-7-18(17(21)13-16)26-14-20(25)24-11-9-23(10-12-24)19-5-3-4-8-22-19/h3-8,13,15H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDABNNEEHCTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps, starting with the bromination of a phenol derivative, followed by etherification, and finally, coupling with a piperazine derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and etherification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenoxy and piperazine moieties.

    Reduction: Reduction reactions may target the bromine atom or the carbonyl group.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

Major Products

    Oxidation: Products may include quinones or N-oxides.

    Reduction: Reduced products may feature alcohols or amines.

    Substitution: Substituted products depend on the nucleophile used, such as amines or ethers.

Scientific Research Applications

2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.

Mechanism of Action

The mechanism of action of 2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated phenoxy group and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the brominated phenoxy group, in particular, distinguishes it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE

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